p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate
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Overview
Description
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is a significant biomedical compound widely used in research and diagnostics. It serves as a substrate for β-galactosidase, facilitating the identification and quantification of enzymatic activity within diverse biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt involves the reaction of 5-bromo-4-chloro-3-indoxyl with sulfuric acid to form the sulfate ester. This intermediate is then reacted with p-toluidine to yield the final product. The reaction typically requires controlled conditions, including specific temperatures and solvents like dimethylformamide (DMF) for solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt primarily undergoes hydrolysis and enzymatic reactions. It serves as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of the phosphate group, resulting in a colorimetric change that is easily detectable .
Common Reagents and Conditions
Hydrolysis: Alkaline phosphatase in the presence of a suitable buffer.
Enzymatic Reactions: β-galactosidase in biological assays.
Major Products Formed
The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is an indoxyl derivative, which can further react to form a colored precipitate, aiding in visual detection .
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is extensively used in various scientific research fields:
Chemistry: As a substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: In histochemical staining to visualize enzyme activity in tissues and cells.
Medicine: For diagnostic purposes, particularly in detecting specific enzyme activities in clinical samples.
Industry: In the development of diagnostic kits and reagents for laboratory use.
Mechanism of Action
The compound exerts its effects by serving as a substrate for specific enzymes like β-galactosidase and alkaline phosphatase. Upon enzymatic action, the compound undergoes hydrolysis, leading to the release of an indoxyl derivative. This derivative can further react to form a colored product, which is used for visual detection and quantification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt: Another substrate for alkaline phosphatase, used in similar applications.
X-Sulfate p-toluidine salt: A related compound with similar enzymatic substrate properties.
Uniqueness
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is unique due to its specific application as a substrate for β-galactosidase, which is not commonly found in other similar compounds. This specificity makes it particularly valuable in certain diagnostic and research applications.
Properties
Molecular Formula |
C15H14BrClN2O4S |
---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen sulfate;4-methylaniline |
InChI |
InChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3 |
InChI Key |
JZGXUJTZOXDSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OS(=O)(=O)O)Cl)Br |
Origin of Product |
United States |
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